molecular formula C5H7N3OS B13937828 2-methyl-5-methylthio-1,2,4-triazin-3(2H)-one CAS No. 57360-31-3

2-methyl-5-methylthio-1,2,4-triazin-3(2H)-one

Cat. No.: B13937828
CAS No.: 57360-31-3
M. Wt: 157.20 g/mol
InChI Key: DXPIYKPRNBDDGR-UHFFFAOYSA-N
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Description

2-methyl-5-methylthio-1,2,4-triazin-3(2H)-one is a heterocyclic compound that belongs to the triazine family. Triazines are known for their diverse applications in agriculture, pharmaceuticals, and materials science. This compound, in particular, may exhibit unique chemical properties due to the presence of both methyl and methylthio groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-5-methylthio-1,2,4-triazin-3(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One possible route could be the reaction of a methylthio-substituted hydrazine with a suitable nitrile or amidine under acidic or basic conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-methyl-5-methylthio-1,2,4-triazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

    Reduction: The triazine ring can be reduced under specific conditions.

    Substitution: The methyl and methylthio groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups into the molecule.

Scientific Research Applications

2-methyl-5-methylthio-1,2,4-triazin-3(2H)-one may have applications in various fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a bioactive compound in drug discovery.

    Medicine: Possible applications in the development of pharmaceuticals.

    Industry: Use in the production of materials with specific properties.

Mechanism of Action

The mechanism of action of 2-methyl-5-methylthio-1,2,4-triazin-3(2H)-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in biological pathways.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-1,2,4-triazin-3(2H)-one: Lacks the methylthio group.

    5-methylthio-1,2,4-triazin-3(2H)-one: Lacks the methyl group.

    1,2,4-triazin-3(2H)-one: Lacks both methyl and methylthio groups.

Uniqueness

The presence of both methyl and methylthio groups in 2-methyl-5-methylthio-1,2,4-triazin-3(2H)-one may confer unique chemical properties, such as increased reactivity or specific interactions with biological targets.

Properties

CAS No.

57360-31-3

Molecular Formula

C5H7N3OS

Molecular Weight

157.20 g/mol

IUPAC Name

2-methyl-5-methylsulfanyl-1,2,4-triazin-3-one

InChI

InChI=1S/C5H7N3OS/c1-8-5(9)7-4(10-2)3-6-8/h3H,1-2H3

InChI Key

DXPIYKPRNBDDGR-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)N=C(C=N1)SC

Origin of Product

United States

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